

The Riley Oxidation: A Technical Guide to a Classic C-H Functionalization Reaction

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Selenium dioxide

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This in-depth technical guide provides a comprehensive overview of the Riley oxidation, a powerful and enduring method for the selective oxidation of activated methylene and methyl groups. From its historical discovery to its modern applications in complex molecule synthesis, this document offers researchers, scientists, and drug development professionals a detailed exploration of the reaction's core principles, mechanistic intricacies, and practical execution.

Historical Context: The Genesis of a Powerful Oxidizing Agent

The Riley oxidation was first reported in 1932 by Harry Lister Riley, John Frederick Morley, and Norman Alfred Child Friend.^{[1][2][3]} Their seminal work introduced **selenium dioxide** (SeO_2) as a novel and effective reagent for the oxidation of organic compounds, specifically targeting the conversion of active methylene groups adjacent to carbonyls into dicarbonyl compounds.^{[1][2][3]} In the years that followed, the scope of this selenium-mediated oxidation expanded significantly, with the notable inclusion of the allylic oxidation of olefins, a discovery made by Andre Guillemonat and his team in 1939.^{[2][4]} Today, the term "Riley oxidation" encompasses both of these valuable transformations.^{[2][4]}

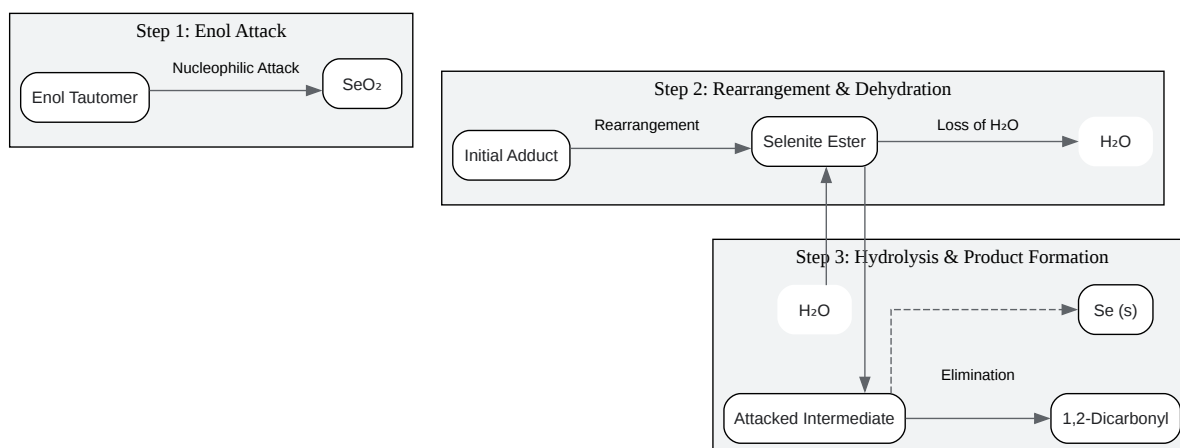
Mechanistic Deep Dive: Understanding the "How" and "Why"

The Riley oxidation proceeds through two primary mechanistic pathways, depending on the nature of the substrate. A thorough understanding of these mechanisms is paramount for

predicting reactivity, controlling selectivity, and troubleshooting experimental outcomes.

Oxidation of α -Methylene Groups to 1,2-Dicarbonyls

The oxidation of a methylene group alpha to a carbonyl moiety is a cornerstone of the Riley oxidation. The reaction is initiated by the enol tautomer of the carbonyl compound attacking the electrophilic selenium center of **selenium dioxide**.^{[2][5]} This is followed by a series of steps involving rearrangement and dehydration to ultimately yield the 1,2-dicarbonyl product and elemental selenium as a precipitate.^[2]



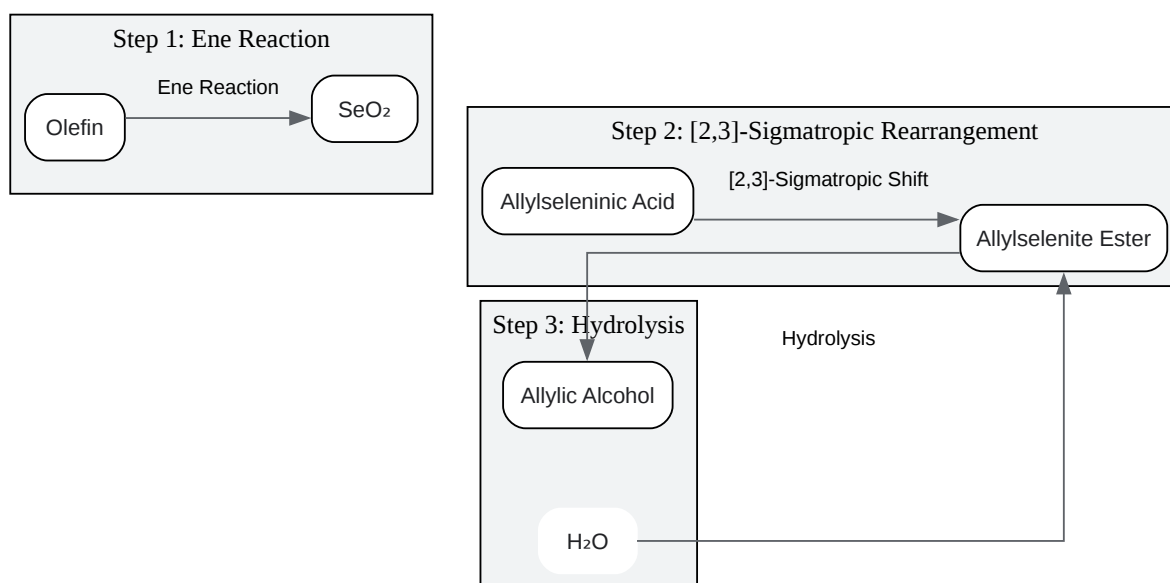
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Caption: Mechanism of α -Methylene Oxidation.

Allylic Oxidation of Olefins

The allylic oxidation of olefins represents the second major application of the Riley oxidation. This transformation introduces a hydroxyl group at the allylic position of a double bond. The

currently accepted mechanism involves an initial ene reaction between the alkene and **selenium dioxide**.^{[2][5]} This is followed by a^{[2][3]}-sigmatropic rearrangement to form an allylselenite ester, which upon hydrolysis, yields the allylic alcohol.^{[2][5]} A key feature of this mechanism is the envelope-like transition state of the sigmatropic rearrangement, which often leads to the formation of the (E)-allylic alcohol.^[2]



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- To cite this document: BenchChem. [The Riley Oxidation: A Technical Guide to a Classic C-H Functionalization Reaction]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045331#discovery-of-the-riley-oxidation-reaction]

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